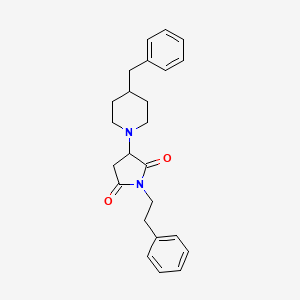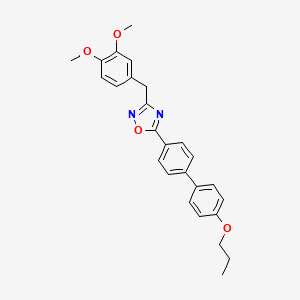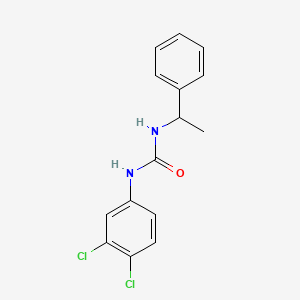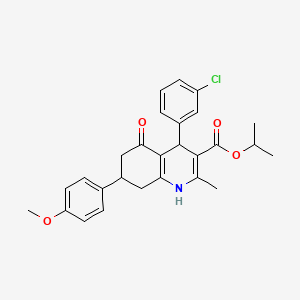
1-(2,3-dimethylphenyl)-4-(1-pyrenylmethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-dimethylphenyl)-4-(1-pyrenylmethyl)piperazine, also known as DMPP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule is a piperazine derivative that contains both a pyrene moiety and a dimethylphenyl group, which makes it a unique and versatile tool for investigating various biological processes.
作用機序
The mechanism of action of 1-(2,3-dimethylphenyl)-4-(1-pyrenylmethyl)piperazine is not fully understood, but it is believed to act as an agonist for certain types of receptors, including the alpha-7 nicotinic acetylcholine receptor. 1-(2,3-dimethylphenyl)-4-(1-pyrenylmethyl)piperazine has also been shown to modulate intracellular calcium signaling, which may contribute to its effects on neurotransmitter release and other cellular processes.
Biochemical and Physiological Effects
1-(2,3-dimethylphenyl)-4-(1-pyrenylmethyl)piperazine has been shown to have a range of biochemical and physiological effects, including the activation of G protein-coupled receptors, modulation of intracellular calcium signaling, and enhancement of neurotransmitter release. These effects are thought to be mediated by the interaction of 1-(2,3-dimethylphenyl)-4-(1-pyrenylmethyl)piperazine with specific receptors and signaling pathways in the body.
実験室実験の利点と制限
1-(2,3-dimethylphenyl)-4-(1-pyrenylmethyl)piperazine has several advantages as a research tool, including its high potency and selectivity for certain types of receptors. However, it also has some limitations, such as its potential toxicity and the need for careful handling and storage. Additionally, 1-(2,3-dimethylphenyl)-4-(1-pyrenylmethyl)piperazine may not be suitable for all types of experiments, and researchers should carefully consider its use in the context of their specific research questions and goals.
将来の方向性
There are several potential future directions for research on 1-(2,3-dimethylphenyl)-4-(1-pyrenylmethyl)piperazine, including the development of more selective and potent analogs, the investigation of its effects on other cellular processes and signaling pathways, and the exploration of its potential therapeutic applications in various disease states. Additionally, further research is needed to fully understand the mechanisms of action of 1-(2,3-dimethylphenyl)-4-(1-pyrenylmethyl)piperazine and its effects on the body.
合成法
1-(2,3-dimethylphenyl)-4-(1-pyrenylmethyl)piperazine can be synthesized through a multistep process that involves the reaction of 1-(2,3-dimethylphenyl)piperazine with 1-bromomethylpyrene in the presence of a base such as potassium carbonate. This reaction results in the formation of 1-(2,3-dimethylphenyl)-4-(1-pyrenylmethyl)piperazine, which can be further purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
1-(2,3-dimethylphenyl)-4-(1-pyrenylmethyl)piperazine has been used extensively in scientific research as a tool to investigate various biological processes such as G protein-coupled receptor signaling, intracellular calcium signaling, and neurotransmitter release. 1-(2,3-dimethylphenyl)-4-(1-pyrenylmethyl)piperazine has been shown to activate certain types of G protein-coupled receptors, such as the alpha-7 nicotinic acetylcholine receptor, which makes it a valuable tool for studying the mechanisms of receptor activation and downstream signaling pathways.
特性
IUPAC Name |
1-(2,3-dimethylphenyl)-4-(pyren-1-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2/c1-20-5-3-8-27(21(20)2)31-17-15-30(16-18-31)19-25-12-11-24-10-9-22-6-4-7-23-13-14-26(25)29(24)28(22)23/h3-14H,15-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGAGAOHZHBHPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethylphenyl)-4-(pyren-1-ylmethyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(cyclopropylmethyl)-4-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)piperazine](/img/structure/B5140269.png)
![N-(2,3-dichlorophenyl)-2-(5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B5140283.png)



![4-{2-[2-(2-methylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B5140304.png)
![4-(2-chloro-5-nitrophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5140319.png)
![N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-hydroxyethyl)glycinamide](/img/structure/B5140326.png)

![1-{2-[2-(5-isopropyl-2-methylphenoxy)ethoxy]ethyl}-4-methylpiperidine](/img/structure/B5140332.png)
![N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5140347.png)
![1,3-dimethyl-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5140351.png)
![N-(3-chloro-4-methoxyphenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5140368.png)